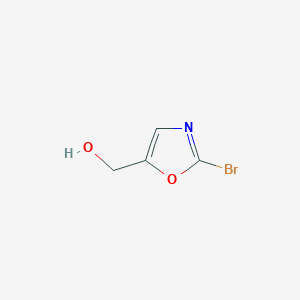

(2-Bromooxazol-5-yl)methanol

Description

Properties

IUPAC Name |

(2-bromo-1,3-oxazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO2/c5-4-6-1-3(2-7)8-4/h1,7H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHORZBKNAWWYAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=N1)Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311908 | |

| Record name | 2-Bromo-5-oxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092351-98-8 | |

| Record name | 2-Bromo-5-oxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092351-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-oxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization of 2 Bromooxazol 5 Yl Methanol in Complex Organic Transformations

Reactions at the Bromine Substituent (C-2)

The bromine atom at the C-2 position of the oxazole (B20620) ring is a key handle for introducing molecular diversity through various chemical transformations. Its reactivity is primarily exploited in transition metal-catalyzed cross-coupling reactions and nucleophilic displacement or halogen-metal exchange reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C-2 bromine of (2-Bromooxazol-5-yl)methanol readily participates in these transformations, allowing for the introduction of a wide array of substituents.

Suzuki–Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a widely utilized and powerful method in organic synthesis. fishersci.es This reaction is particularly effective for the derivatization of bromooxazoles. sci-hub.se The general applicability of the Suzuki-Miyaura coupling stems from its mild reaction conditions, tolerance of various functional groups, and the commercial availability and stability of boronic acids. fishersci.es

In the context of this compound, the C-2 bromine atom serves as the halide partner. The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor. fishersci.esresearchgate.net The catalytic cycle involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. scielo.org.mx

A variety of aryl, heteroaryl, and vinyl boronic acids or their corresponding esters can be coupled at the C-2 position of the oxazole ring, leading to the synthesis of a diverse library of 2-substituted oxazole derivatives. fishersci.essci-hub.se The choice of catalyst, ligand, base, and solvent can be crucial for achieving high yields and preventing side reactions. rsc.org

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions of Bromooxazoles

| Entry | Bromooxazole | Coupling Partner | Catalyst/Base | Product | Yield (%) |

| 1 | 2-Bromooxazole (B165757) | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Phenyloxazole | 73 |

| 2 | 2-Bromooxazole | 3-Pyridinylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-(3-Pyridinyl)oxazole | 81 |

| 3 | 4-Iodoanisole | Phenylboronic acid | Pd/C / K₂CO₃ | 4-Methoxybiphenyl | 41-92 |

| 4 | Bromonaphthalene derivative | (2-formyl-4-methoxyphenyl)boronic acid | Palladium catalyst | Cross-coupling product | 72 |

This table presents examples of Suzuki-Miyaura reactions with various bromo-substituted aromatic compounds to illustrate the general utility of the reaction. Specific examples for this compound were not found in the provided search results.

Other Coupling Reactions for Diverse Substituent Introduction

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can be employed to introduce a variety of substituents at the C-2 position of the oxazole ring. These reactions expand the synthetic utility of this compound, allowing for the formation of C-N, C-O, and C-S bonds. While specific examples for this compound are not detailed in the provided search results, the general reactivity of bromoarenes in these transformations is well-established. For instance, the Buchwald-Hartwig amination allows for the coupling of amines with aryl halides, and similar reactions exist for the introduction of alcohols, thiols, and other nucleophiles.

Nucleophilic Displacement and Halogen-Metal Exchange Reactions

The bromine atom at C-2 can also be displaced by strong nucleophiles or undergo halogen-metal exchange, providing alternative pathways for functionalization.

Nucleophilic aromatic substitution (SNAr) on 2-bromooxazoles is generally challenging due to the electron-rich nature of the oxazole ring. However, under certain conditions or with highly activated substrates, displacement of the bromide may be possible.

A more common and synthetically useful approach is the halogen-metal exchange reaction. wikipedia.org Treatment of a 2-bromooxazole with a strong organolithium reagent, such as n-butyllithium, at low temperatures leads to the formation of a 2-lithiooxazole intermediate. sci-hub.sethieme-connect.com This highly reactive organometallic species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C-2 position. This method is a cornerstone for the synthesis of polysubstituted oxazoles. researchgate.netresearchgate.net The exchange is typically very fast, often outcompeting other potential side reactions. wikipedia.org

Transformations of the Hydroxymethyl Group (C-5)

The hydroxymethyl group at the C-5 position of this compound provides another site for chemical modification, primarily through oxidation reactions to access aldehyde and carboxylic acid functionalities.

Oxidation Reactions to Aldehyde and Carboxylic Acid Functions

The oxidation of primary alcohols to aldehydes and carboxylic acids is a fundamental transformation in organic synthesis. libretexts.orgchemguide.co.uk The hydroxymethyl group of this compound can be selectively oxidized to either the corresponding aldehyde, (2-bromooxazol-5-yl)carbaldehyde, or the carboxylic acid, 2-bromooxazole-5-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. saskoer.cachemguide.co.uk

To obtain the aldehyde, milder oxidizing agents are typically employed, and the reaction is often performed under conditions that allow for the removal of the aldehyde as it is formed to prevent over-oxidation. libretexts.orgchemguide.co.uk Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane. saskoer.cawikipedia.org The use of PCC is particularly advantageous as it is typically performed in the absence of water, which helps to prevent the formation of the carboxylic acid. saskoer.ca

For the full oxidation to the carboxylic acid, stronger oxidizing agents are used, often in the presence of water. chemguide.co.uklibretexts.org Reagents such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones reagent), or sodium dichromate (Na₂Cr₂O₇) with sulfuric acid are effective for this transformation. saskoer.cachemguide.co.uklibretexts.org The reaction is typically heated under reflux to ensure complete conversion of the intermediate aldehyde to the carboxylic acid. chemguide.co.uklibretexts.org The progress of the oxidation using dichromate is often indicated by a color change from orange (Cr₂O₇²⁻) to green (Cr³⁺). libretexts.orgchemguide.co.uk

The resulting aldehyde and carboxylic acid are themselves valuable synthetic intermediates, which can undergo a wide range of further transformations, such as olefination, reductive amination, or amide bond formation, further expanding the synthetic utility of the this compound scaffold.

Table 2: Common Oxidizing Agents for the Conversion of Primary Alcohols

| Product | Reagent | Typical Conditions |

| Aldehyde | Pyridinium chlorochromate (PCC) | Anhydrous CH₂Cl₂ |

| Aldehyde | Dess-Martin periodinane (DMP) | CH₂Cl₂ |

| Carboxylic Acid | Potassium permanganate (KMnO₄) | Basic, then acidic workup |

| Carboxylic Acid | Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone |

| Carboxylic Acid | Sodium dichromate (Na₂Cr₂O₇), H₂SO₄ | Aqueous, heat |

This table provides a general overview of common oxidizing agents and is not exhaustive.

Formation of Ethers and Esters

The hydroxymethyl group at the C5 position of this compound serves as a versatile handle for derivatization through the formation of ethers and esters. These reactions typically follow established protocols for primary alcohols, allowing for the introduction of a wide array of functional groups and molecular scaffolds.

Esterification: The synthesis of esters from this compound can be readily achieved through reaction with carboxylic acids under acidic catalysis, or with more reactive acylating agents such as acyl chlorides or acid anhydrides. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. chemguide.co.ukresearchgate.net This reaction is reversible and driven to completion by removing water as it forms. chemguide.co.uk Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, acyl chlorides or anhydrides can be used, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the acidic byproduct (HCl or a carboxylic acid, respectively). chemguide.co.uk

The general scheme for esterification is as follows:

With Carboxylic Acid (Fischer Esterification): R-COOH + (2-Bromooxazol-5-yl)CH₂OH ⇌ (2-Bromooxazol-5-yl)CH₂OOCR + H₂O (requires acid catalyst) libretexts.org

With Acyl Chloride: R-COCl + (2-Bromooxazol-5-yl)CH₂OH → (2-Bromooxazol-5-yl)CH₂OOCR + HCl (often with a base)

With Acid Anhydride: (R-CO)₂O + (2-Bromooxazol-5-yl)CH₂OH → (2-Bromooxazol-5-yl)CH₂OOCR + R-COOH (can be heated or catalyzed) chemguide.co.uk

These reactions allow for the incorporation of various alkyl or aryl R-groups, modifying the lipophilicity, steric profile, and potential biological activity of the parent molecule.

Etherification: The formation of ethers from this compound typically requires conversion of the hydroxyl group into a better leaving group or the use of a strong base to generate an alkoxide. The Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide (R'-X), is a viable, though potentially competitive, route given the presence of the reactive C-Br bond on the oxazole ring.

A more chemoselective approach for forming simple ethers (e.g., methyl or ethyl ethers) involves methods developed for benzylic alcohols, which share similar reactivity due to the adjacent π-system of the oxazole ring. organic-chemistry.org For instance, treatment with 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695) can chemoselectively convert benzylic-type alcohols to their corresponding ethers, leaving other hydroxyl groups intact. organic-chemistry.org This method proceeds through a carbocation-like intermediate, favored by the electron-donating nature of the oxazole ring. organic-chemistry.org

| Reaction Type | Reagents | Product | Typical Conditions |

| Esterification | Carboxylic Acid (RCOOH) | (2-Bromooxazol-5-yl)methyl ester | H₂SO₄ (cat.), heat chemguide.co.uk |

| Acyl Chloride (RCOCl) | (2-Bromooxazol-5-yl)methyl ester | Pyridine or Et₃N, RT | |

| Acid Anhydride ((RCO)₂O) | (2-Bromooxazol-5-yl)methyl ester | Heat or DMAP (cat.) | |

| Etherification | Alkyl Halide (R'X) | (2-Bromooxazol-5-yl)methyl ether | 1. Strong base (e.g., NaH) 2. R'X |

| TCT, MeOH or EtOH | Methyl or Ethyl ether | DMSO (cat.), RT organic-chemistry.org |

Halogenation and Further Functionalization of the Hydroxymethyl Carbon

The primary alcohol of this compound can be converted into a halide, transforming the hydroxymethyl group into a reactive electrophilic center for subsequent nucleophilic substitution reactions. This conversion is a key step for introducing a variety of other functional groups.

Standard reagents for the conversion of primary alcohols to alkyl halides are effective. For instance, thionyl chloride (SOCl₂) is commonly used for chlorination, while phosphorus tribromide (PBr₃) is effective for bromination. These reactions typically proceed with high efficiency, yielding (2-bromooxazol-5-yl)methyl chloride and (2-bromooxazol-5-yl)methyl bromide, respectively.

Once halogenated, the resulting (2-bromooxazol-5-yl)methyl halide becomes a potent substrate for S_N2 reactions. It can react with a wide range of nucleophiles to introduce functionalities such as azides (from NaN₃), nitriles (from NaCN), and thiols (from NaSH), thereby enabling the synthesis of a diverse library of 2,5-disubstituted oxazole derivatives. This two-step sequence (halogenation followed by substitution) significantly broadens the synthetic utility of the parent alcohol.

| Transformation | Reagent | Product |

| Chlorination | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | 2-Bromo-5-(chloromethyl)oxazole |

| Bromination | Phosphorus Tribromide (PBr₃) or CBr₄/PPh₃ | 2-Bromo-5-(bromomethyl)oxazole |

| Further Functionalization | ||

| From 2-Bromo-5-(chloromethyl)oxazole | Sodium Azide (NaN₃) | 5-(Azidomethyl)-2-bromooxazole |

| Sodium Cyanide (NaCN) | (2-Bromooxazol-5-yl)acetonitrile | |

| Sodium Thiolate (RSNa) | 2-Bromo-5-((alkylthio)methyl)oxazole |

Synthesis of Fluorine-Containing Analogues via Deoxofluorination

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. fluorine1.ru For this compound, the hydroxyl group can be directly replaced with fluorine using a deoxofluorination agent. This reaction provides a direct route to 2-bromo-5-(fluoromethyl)oxazole.

Reagents such as diethylaminosulfur trifluoride (DAST) are effective for this transformation. durham.ac.uk The reaction involves the activation of the alcohol by DAST, followed by nucleophilic displacement by fluoride. This method has been successfully applied to related heterocyclic systems, such as the conversion of 6-chloroimidazo[1,2-a]pyridine-2-yl-methanol to its fluorinated analogue in a continuous-flow microreactor. durham.ac.uk Another nucleophilic fluorinating agent, Deoxo-Fluor, has shown significant selectivity in the deoxyfluorination of substituted furanic aldehydes. mdpi.com

The synthesis of 2-bromo-5-(difluoromethyl)oxazole (B12961512) or 2-bromo-5-(trifluoromethyl)oxazole (B2582490) would require starting from the corresponding aldehyde or carboxylic acid, respectively, followed by treatment with appropriate fluorinating agents. For instance, deoxofluorination of a corresponding aldehyde with morph-DAST has been used to prepare a 2-Bromo-4-(difluoromethyl)oxazole derivative. sci-hub.se

| Starting Material | Reagent | Product | Reference |

| This compound | DAST | 2-Bromo-5-(fluoromethyl)oxazole | durham.ac.uk |

| 2-Bromooxazole-5-carbaldehyde | DAST or Deoxo-Fluor | 2-Bromo-5-(difluoromethyl)oxazole | mdpi.comsci-hub.se |

This compound as a Precursor for the Elaboration of Extended Oxazole Scaffolds

The bifunctional nature of this compound makes it a powerful precursor for building larger, more complex molecules centered around a 2,5-disubstituted oxazole core. nih.govorganic-chemistry.org The oxazole heterocycle is a common motif in natural products and pharmaceutically active compounds. organic-chemistry.org

The primary strategy for elaborating extended scaffolds involves using the C2-bromine for metal-catalyzed cross-coupling reactions. organic-chemistry.org By coupling this compound with various boronic acids or organostannanes, a diverse range of aryl, heteroaryl, or alkenyl groups can be appended at the C2 position. The retained hydroxymethyl group at C5 serves as a secondary point of attachment or modification.

For example, a synthetic sequence could begin with a Suzuki-Miyaura reaction to install a desired aryl group at C2. sci-hub.se The resulting 2-aryl-5-(hydroxymethyl)oxazole can then undergo further reactions at the alcohol functionality. It could be oxidized to an aldehyde, which can then participate in reactions such as Wittig olefination, reductive amination, or aldol (B89426) condensation to extend the carbon chain at the C5 position. This combination of C-C bond formation at C2 and functional group interconversion at C5 provides a convergent and flexible approach to complex oxazole-containing target molecules.

This building block approach is highly efficient for generating molecular diversity from a common intermediate, accelerating the discovery of new chemical entities with desired properties.

Strategic Applications of 2 Bromooxazol 5 Yl Methanol As a Versatile Synthetic Building Block

Rational Design and Synthesis of Advanced Oxazole (B20620) Derivatives

The unique bifunctional nature of (2-Bromooxazol-5-yl)methanol allows for its strategic use in the rational design and synthesis of advanced oxazole derivatives. The presence of two distinct reactive sites—the C-Br bond and the C-OH bond—enables chemists to perform selective and sequential modifications, leading to a high degree of molecular complexity and diversity from a single starting material.

The bromine atom at the C2 position of this compound is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. By employing methodologies such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, a vast array of substituents can be introduced at this position.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of various aryl and heteroaryl groups by reacting the bromo-oxazole with boronic acids or their esters. researchgate.netnih.gov This is one of the most common methods for creating biaryl structures, which are prevalent in many biologically active compounds.

Stille Coupling: Utilizes organostannanes to introduce alkyl, vinyl, and aryl groups.

Heck Coupling: Forms a new carbon-carbon bond by reacting the bromo-oxazole with an alkene.

Sonogashira Coupling: Introduces alkyne moieties, which can serve as handles for further transformations, such as click chemistry.

Simultaneously, the hydroxymethyl group at the C5 position can be readily transformed. It can be oxidized to an aldehyde, which can then participate in reactions like Wittig olefination or reductive amination. Alternatively, it can be converted into an ether or ester, or replaced with other functional groups, further expanding the structural diversity of the resulting oxazole frameworks. This dual reactivity is crucial for building small molecule libraries for targeted research. nih.govfigshare.com

The orthogonal reactivity of the bromo and methanol (B129727) functionalities in this compound is key to the synthesis of highly substituted and polyfunctionalized oxazoles. Chemists can devise synthetic routes where one group is reacted selectively while the other remains protected or unreactive, and then proceed to modify the second group.

For example, a synthetic sequence could begin with a Suzuki-Miyaura coupling at the C2 position to install a specific aryl group. researchgate.net The resulting (2-Aryl-oxazol-5-yl)methanol can then be subjected to a separate set of reactions at the C5 position. This stepwise approach allows for precise control over the final structure.

Research has demonstrated the synthesis of 2,4,5-trisubstituted oxazoles through a one-pot method involving a dehydrative condensation followed by a Suzuki-Miyaura coupling, highlighting the utility of bromo-oxazole intermediates in building complex, polyfunctionalized molecules. ijpsonline.combeilstein-journals.org A similar strategy can be envisioned starting from this compound, where the C5-methanol group adds another layer of functionality to be exploited. This approach is instrumental in creating molecules with multiple points of interaction for biological targets.

Table 1: Key Reactions for Diversification of this compound

| Functional Group | Position | Reaction Type | Reagent/Catalyst Example | Resulting Moiety |

|---|---|---|---|---|

| Bromine | C2 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Aryl |

| Bromine | C2 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl |

| Bromine | C2 | Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino |

| Methanol | C5 | Oxidation | PCC, DMP | Aldehyde, Carboxylic Acid |

| Methanol | C5 | Etherification | Alkyl halide, Base (e.g., NaH) | Alkoxy |

| Methanol | C5 | Esterification | Acyl chloride, Base | Ester |

Applications in Medicinal Chemistry Research

The oxazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic molecules with a broad spectrum of biological activities. nih.govmdpi.com Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an attractive core for designing molecules that can bind to enzymes and receptors. nih.gov this compound, as a versatile precursor, plays a significant role in leveraging this scaffold for drug discovery.

The synthetic accessibility to a wide range of derivatives from this compound makes it an ideal starting point for structure-activity relationship (SAR) studies. By systematically modifying the substituents at the C2 and C5 positions, medicinal chemists can fine-tune the pharmacological properties of the resulting compounds, including their potency, selectivity, and pharmacokinetic profiles.

The oxazole core has been incorporated into compounds designed as antitubulin agents, which are a major class of cytotoxic drugs for cancer treatment. nih.gov For example, cis-constrained analogues of Combretastatin A-4 (CA-4) containing a 2-methyl-4,5-disubstituted oxazole core have been synthesized and evaluated for their antiproliferative activity. nih.gov The synthesis of these molecules often involves the use of a bromo-oxazole intermediate, demonstrating a direct application pathway for building blocks like this compound in the development of novel drug candidates.

Many natural products isolated from marine organisms contain the 1,3-oxazole motif and exhibit potent biological activities. mdpi.com These natural products serve as inspiration for the design of new bioactive molecules. This compound can be used to synthesize analogues of these natural products or to create novel oxazole-containing compounds for high-throughput screening.

The ability to generate libraries of diverse oxazole derivatives is a powerful tool in bioactive molecule discovery. nih.gov By exploring a wide chemical space around the oxazole core, researchers can identify new hits and leads for various therapeutic targets. The oxazole scaffold is present in molecules with activities ranging from antibacterial and antifungal to anticancer and anti-inflammatory. nih.gov

The oxazole nucleus is a key component of many compounds with demonstrated therapeutic potential. The strategic functionalization of this compound allows for the targeted synthesis of derivatives for specific pharmaceutical applications.

Anticancer Activity: Numerous oxazole derivatives have been reported to possess significant antiproliferative activity against a range of human cancer cell lines. nih.govbiointerfaceresearch.comnih.govresearchgate.net For instance, multiple 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles have shown potent activity, with some compounds being more active than the reference drug Combretastatin A-4. nih.gov Another study reported on 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles with antiproliferative activity against various cancer subpanels. biointerfaceresearch.com

Antibacterial and Antifungal Activity: The oxazole ring is a component of various antimicrobial agents. nih.gov The synthesis of novel oxazole derivatives provides a continuous pipeline of compounds to be tested against drug-resistant bacterial and fungal strains. For example, oxazolone-1,2,3-triazole-amide hybrids have been synthesized and evaluated for their in vitro antimicrobial activity. researchgate.net

Table 2: Examples of Bioactive Substituted Oxazoles

| Compound Class | Therapeutic Area | Example of Activity | Citation |

|---|---|---|---|

| 2-Methyl-4,5-disubstituted oxazoles | Anticancer | Highly potent antitubulin agents; IC50 values in the nanomolar range against various cancer cell lines. | nih.gov |

| 2,4,5-Trisubstituted oxazoles | Anticancer | Good antiproliferative activity in vitro, comparable to 5-fluorouracil. | nih.gov |

| 4-Arylsulfonyl-1,3-oxazoles | Anticancer | Cytostatic and cytotoxic effects against CNS and Non-Small Cell Lung Cancer cell lines. | biointerfaceresearch.com |

| Pimprinine analogues (5-(3-indolyl)-oxazoles) | Antifungal | Synthesis of analogues to test for antifungal properties. | nih.gov |

| Oxazolone-1,2,3-triazole-amide hybrids | Antimicrobial | In vitro activity toward Gram-positive and Gram-negative bacteria, and fungi. | researchgate.net |

Contributions to Agrochemical Development

The oxazole scaffold is a well-established pharmacophore in the agrochemical industry, with numerous derivatives exhibiting potent fungicidal, herbicidal, and insecticidal activities. The unique electronic properties and structural rigidity of the oxazole ring contribute to its ability to interact with various biological targets. This compound serves as a key intermediate in the development of novel agrochemicals by allowing for the introduction of diverse functionalities at both the 2- and 5-positions of the oxazole ring.

The synthetic utility of this compound in creating compounds with potential pesticidal properties is significant. The bromine atom at the 2-position is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the introduction of a wide range of aryl, heteroaryl, and alkyl groups, which can be tailored to enhance pesticidal activity and spectrum.

For instance, the coupling of this compound with different boronic acids can lead to the synthesis of a library of 2-aryloxazol-5-yl)methanol derivatives. The biological evaluation of such compounds would be crucial in identifying new pesticidal leads. The hydroxymethyl group at the 5-position can be further modified through oxidation to an aldehyde or carboxylic acid, or via etherification or esterification, to fine-tune the molecule's physicochemical properties and biological activity.

Table 1: Potential Pesticidal Scaffolds Derived from this compound

| Starting Material | Reaction Type | Potential Substituent (R) | Potential Pesticidal Scaffold |

|---|---|---|---|

| This compound | Suzuki Coupling | Aryl, Heteroaryl | (2-Aryloxazol-5-yl)methanol |

| This compound | Sonogashira Coupling | Alkynyl | (2-Alkynyloxazol-5-yl)methanol |

This table illustrates hypothetical synthetic pathways to generate diverse molecular scaffolds with potential pesticidal activity, based on the known reactivity of the starting material.

The development of new herbicidal and fungicidal agents is a continuous effort to combat resistance and improve crop yields. Oxazole-containing compounds have shown promise in this area. The structural motif of this compound can be incorporated into larger molecules designed to inhibit specific enzymes in weeds or fungi.

Research on other oxazole derivatives has shown that the nature and position of substituents on the oxazole ring are critical for their bioactivity. By using this compound as a starting point, chemists can systematically explore the structure-activity relationships (SAR) of novel oxazole-based compounds. For example, the synthesis of ethers and esters from the hydroxymethyl group can modulate the lipophilicity of the resulting compounds, which is a key factor in their uptake and transport within the target organisms.

Utility in Materials Science and Specialty Chemical Synthesis

The application of heterocyclic compounds in materials science is a rapidly growing field. The unique photophysical, electronic, and thermal properties of these molecules make them suitable for a variety of applications, from organic electronics to functional polymers.

This compound can serve as a monomer or a precursor to monomers for the synthesis of novel polymers. The hydroxymethyl group can be converted into a polymerizable group, such as an acrylate (B77674) or a vinyl ether. The bromine atom can be retained in the polymer backbone or side chains, offering a site for post-polymerization modification. This approach allows for the creation of functional polymers with tailored properties, such as specific refractive indices, thermal stabilities, or affinities for certain analytes.

Furthermore, the oxazole ring itself can impart desirable characteristics to materials, including fluorescence and charge-transport properties, which are relevant for the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

In the realm of catalysis, heterocyclic compounds are often used as ligands for transition metal catalysts. The nitrogen and oxygen atoms in the oxazole ring of derivatives of this compound can coordinate to metal centers, influencing the catalyst's activity and selectivity.

By modifying the substituents at the 2- and 5-positions, it is possible to design ligands with specific steric and electronic properties. For example, the introduction of bulky groups via cross-coupling reactions at the 2-position can create a specific chiral environment around a metal center, which is crucial for asymmetric catalysis. The synthesis of such advanced catalysts is a key area of research for the production of enantiomerically pure pharmaceuticals and other fine chemicals.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (2-Aryloxazol-5-yl)methanol |

| (2-Alkynyloxazol-5-yl)methanol |

Computational and Theoretical Studies on 2 Bromooxazol 5 Yl Methanol and Analogous Bromooxazole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations can predict molecular geometries, electronic distributions, and spectroscopic properties, providing a foundation for understanding and predicting chemical reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov It is employed to predict a variety of ground-state properties with a good balance of accuracy and computational cost. nih.govirjweb.com For bromooxazole systems, DFT calculations can elucidate key structural parameters, such as bond lengths and angles, which are often in close agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov

A crucial aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. nih.gov For instance, studies on biologically active benzoxazole (B165842) derivatives have shown that variations in substituents lead to different HOMO-LUMO gaps, correlating with their observed reactivity. nih.gov

DFT is also used to calculate other reactivity descriptors, such as the molecular electrostatic potential (MEP), which maps the charge distribution on the molecular surface. Regions of negative potential indicate sites prone to electrophilic attack, while positive regions are susceptible to nucleophilic attack. researchgate.net This information is vital for predicting how a molecule like (2-Bromooxazol-5-yl)methanol will interact with other reagents. irjweb.com

Table 1: Representative DFT-Calculated Properties for an Analogous Oxazole (B20620) Derivative Note: This table presents example data for an analogous compound, N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, to illustrate typical DFT outputs, as specific data for this compound is not available.

| Property | Calculated Value | Method/Basis Set | Reference |

| HOMO Energy | -6.25 eV | B3LYP/6–311++G(d,p) | irjweb.com |

| LUMO Energy | -1.45 eV | B3LYP/6–311++G(d,p) | irjweb.com |

| Energy Gap (ΔE) | 4.80 eV | B3LYP/6–311++G(d,p) | irjweb.com |

| Dipole Moment | 3.68 Debye | B3LYP/6–311++G(d,p) | irjweb.com |

Theoretical calculations play a pivotal role in the rational design of novel oxazole-based compounds for various applications, particularly in medicinal chemistry. mdpi.commdpi.com By predicting the properties and potential biological activity of yet-to-be-synthesized molecules, computational methods can prioritize synthetic efforts, saving time and resources. mdpi.com

For example, by calculating properties like electronic structure, lipophilicity, and steric factors for a series of virtual bromooxazole analogs, chemists can identify candidates with potentially enhanced activity or improved pharmacokinetic profiles. mdpi.com This in silico screening process involves modifying the parent structure—such as this compound—by adding or altering functional groups and then recalculating the relevant molecular descriptors. This approach helps in building structure-activity relationships (SAR) that guide the synthesis of compounds with desired biological functions. semanticscholar.orgresearchgate.net The van Leusen oxazole synthesis is a notable chemical strategy for forming oxazole-based heterocyclic ring systems, and computational insights can help refine and direct such synthetic pathways toward desired products. nih.gov

Molecular Modeling and Simulation Techniques

While quantum chemistry provides insights into the intrinsic properties of single molecules, molecular modeling and simulation techniques are used to study the behavior of molecules in more complex environments, including their conformational dynamics and interactions with other molecules.

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, providing a detailed view of molecular motions and interactions.

For a flexible molecule like this compound, which has a rotatable hydroxymethyl group, MD simulations can be used to explore its conformational landscape. This analysis reveals the most stable conformations and the energy barriers between them, which is crucial for understanding how the molecule might bind to a biological target. mdpi.com Furthermore, MD simulations can model the interactions between the bromooxazole derivative and its environment, such as solvent molecules or a biological receptor, providing insights into solvation effects and the stability of molecular complexes. researchgate.net These simulations can reveal conformational changes and interaction mechanisms that static models cannot capture. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or nucleic acid. nih.govnih.gov This method is central to drug discovery and helps in understanding the molecular basis of ligand-target recognition. researchgate.net

In the context of this compound or its analogs, docking studies can be performed to predict how these compounds might bind to the active site of a target enzyme. mdpi.com The process involves generating a multitude of possible binding poses for the ligand within the receptor's binding site and then using a scoring function to rank them based on their predicted binding affinity. nih.gov For instance, docking studies on oxazole derivatives have been used to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex and are responsible for its biological activity. nih.gov These studies can effectively predict the binding modes of promising lead compounds. mdpi.com

Table 2: Example Docking Scores for Analogous Oxazole Compounds Against a Biological Target Note: This table shows docking affinity scores for literature-derived oxazole compounds against the Heme binding protein of P. gingivalis to illustrate the output of docking studies.

| Compound | Docking Affinity (kcal/mol) | Reference |

| Oxazole Compound 1 | -10.0 | nih.gov |

| Oxazole Compound 2 | -11.3 | nih.gov |

| Oxazole Compound 3 | -9.6 | nih.gov |

| Oxazole Compound 4 | -10.0 | nih.gov |

| Oxazole Compound 5 | -9.4 | nih.gov |

| Amoxicillin (Standard) | -8.6 | nih.gov |

| Moxifloxacin (Standard) | -8.6 | nih.gov |

Computational Mechanistic Investigations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products, including any transition states and intermediates.

For reactions involving bromooxazoles, such as nucleophilic substitution or cross-coupling reactions, computational methods can provide a detailed, step-by-step description of the reaction mechanism. researchgate.net Techniques like DFT can be used to calculate the geometries and energies of reactants, products, and transition states. nih.gov The calculated activation energy (the energy difference between the reactants and the transition state) can then be used to predict the reaction rate, offering insights that can help in optimizing reaction conditions. For example, computational studies on the excited-state decay of the parent oxazole have revealed ultrafast ring-opening and ring-closure processes, providing a mechanistic understanding of its photochemistry. researchgate.net These theoretical investigations are crucial for understanding reactivity and for designing more efficient synthetic routes. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics Applications

Quantitative Structure-Activity Relationship (QSAR) modeling and chemoinformatics are computational disciplines that connect the chemical structure of a compound with its biological activity. nih.gov These approaches are essential in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. researcher.life

For analogous heterocyclic systems like halogen-substituted benzazoles, QSAR models have been developed to predict antiproliferative activity. mdpi.com These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic features of a molecule—to build a mathematical relationship with biological activity. Descriptors can include topological indices, quantum-chemical parameters (like HOMO-LUMO energies), and spatial properties. mdpi.com

Table 2: Example of a QSAR Model for Biological Activity of Heterocyclic Compounds

This table represents a typical statistical output for a 3D-QSAR model, demonstrating its predictive power for analogous compound series.

| Model Parameter | Value | Description |

| q² | 0.6319 | Cross-validated correlation coefficient (internal predictive ability) |

| R² | 0.9235 | Non-cross-validated correlation coefficient (goodness of fit) |

| F value | 179.0 | F-test statistic (statistical significance of the model) |

| pred_r² | 0.5479 | Correlation coefficient for the external test set (external predictive ability) |

Source: Adapted from 3D-QSAR studies on 1,2,4-oxadiazole (B8745197) derivatives. nih.gov

Chemoinformatics encompasses the tools and techniques used to analyze large datasets of chemical compounds. ekb.eg In the context of bromooxazole systems, these tools can be used for pharmacophore-guided drug design. nih.gov A pharmacophore is an abstract representation of the molecular features necessary for a drug to interact with a specific biological target. By identifying a common pharmacophore among active oxazole derivatives, new compounds with potentially higher potency and selectivity can be designed. nih.gov Molecular docking, a key chemoinformatics technique, simulates the binding of a molecule like this compound to the active site of a target protein, predicting its binding affinity and orientation. researcher.lifenih.gov These computational screening methods accelerate the discovery of new therapeutic agents by focusing experimental efforts on the most promising candidates. researcher.life

Mechanistic Investigations of Synthetic Transformations Involving 2 Bromooxazol 5 Yl Methanol

Mechanistic Pathways of Bromine Functionalization at C-2

The C-2 position of the oxazole (B20620) ring is inherently electron-deficient due to the inductive effects of the adjacent nitrogen and oxygen atoms. clockss.org This electronic property makes the C-2 carbon an electrophilic center, particularly when substituted with a good leaving group like bromine. Consequently, the C-Br bond is the primary site for transformations aimed at introducing new substituents at this position.

Detailed Analysis of Nucleophilic Substitution Mechanisms

The functionalization of the C-2 bromine atom on the oxazole ring frequently proceeds through nucleophilic substitution pathways. Given the aromatic nature of the oxazole ring, these reactions typically follow a nucleophilic aromatic substitution (SNAr) mechanism rather than SN1 or SN2 mechanisms common for aliphatic systems. wikipedia.org

The SNAr mechanism involves two key steps:

Nucleophilic Attack: An electron-rich nucleophile (Nu:) attacks the electrophilic C-2 carbon, which bears the bromine atom. This leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing heteroatoms (oxygen and nitrogen) of the oxazole ring, which stabilizes the intermediate.

Leaving Group Departure: The aromaticity of the oxazole ring is restored by the elimination of the bromide ion (Br-), a competent leaving group.

Nuc: + (2-Bromooxazol-5-yl)methanol → (2-Nuc-oxazol-5-yl)methanol + Br:

Common nucleophiles used in these transformations include alkoxides, thiolates, amines, and carbanions.

| Nucleophile (Nu:) | Reagent Example | Product Type | Mechanistic Considerations |

|---|---|---|---|

| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | 2-Alkoxyoxazole | Reaction is favored by strong bases. The stability of the alkoxide influences reactivity. |

| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | 2-Thioetheroxazole | Thiolates are generally excellent nucleophiles. |

| Amine (R₂NH) | Piperidine | 2-Aminooxazole | Neutral amines can act as nucleophiles; often requires heat. The reaction may be catalyzed by a base. |

| Cyanide (CN⁻) | Potassium cyanide (KCN) | 2-Cyanooxazole | A potent nucleophile that introduces a versatile nitrile group. |

Exploration of Radical or Organometallic Pathways

Beyond nucleophilic substitution, the C-2 bromine can be functionalized through radical and organometallic-catalyzed reactions, which significantly broadens the scope of accessible derivatives.

Organometallic Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the C-2 position. organic-chemistry.orgresearchgate.net These reactions, such as the Suzuki, Stille, and Heck reactions, proceed through a common catalytic cycle involving an organometallic intermediate.

The generalized mechanism for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) is as follows:

Oxidative Addition: A low-valent palladium catalyst, typically Pd(0), inserts into the C-Br bond of this compound. This forms a Pd(II) intermediate.

Transmetalation: In reactions like Suzuki or Stille, an organoboron or organotin reagent transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst.

These methods allow for the introduction of a wide variety of aryl, heteroaryl, alkyl, and vinyl groups with high efficiency and regioselectivity. organic-chemistry.org

Radical Pathways: While less common for aryl halides compared to organometallic methods, radical pathways can also be envisaged for the functionalization of the C-2 position. These reactions could be initiated by photolysis, high temperatures, or a radical initiator. A hypothetical radical chain mechanism might involve:

Initiation: Generation of a radical species that can abstract the bromine atom from the oxazole ring, or homolytic cleavage of the C-Br bond to form an oxazol-2-yl radical.

Propagation: The oxazol-2-yl radical can then react with a suitable trapping agent (e.g., an alkene or another radical species). chemrxiv.org

These radical-mediated strategies offer alternative pathways for forming bonds that may be difficult to achieve through conventional ionic or organometallic routes. nih.govbohrium.com

Elucidation of Hydroxyl Group Reactivity at C-5

The hydroxymethyl group (-CH₂OH) at the C-5 position exhibits reactivity characteristic of a primary alcohol. msu.edu Its transformations, including dehydration, etherification, oxidation, and reduction, provide avenues for modifying the periphery of the oxazole core without altering the C-2 position.

Dehydration and Etherification Reaction Mechanisms

Dehydration: Under acidic conditions and heat, the hydroxyl group can be eliminated in a dehydration reaction. The mechanism typically proceeds via protonation of the hydroxyl group by an acid catalyst, converting it into a good leaving group (H₂O). Subsequent departure of water generates a primary carbocation adjacent to the C-5 position. This carbocation is resonance-stabilized by the adjacent oxazole ring. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from the methyl group, leading to the formation of a 5-vinyloxazole (B13557456) derivative.

Etherification: Etherification of the primary alcohol can be achieved through several methods, most notably the Williamson ether synthesis. msu.edu This SN2 reaction involves two main steps:

Deprotonation: A strong base (e.g., sodium hydride, NaH) is used to deprotonate the hydroxyl group, forming a nucleophilic alkoxide ion.

Nucleophilic Substitution: The resulting alkoxide attacks an electrophilic alkyl halide (or a similar substrate with a good leaving group), displacing the halide and forming the ether linkage.

The efficiency of this SN2 process is highest with primary alkyl halides, as secondary and tertiary halides are more prone to elimination reactions under basic conditions. msu.edu

Oxidation and Reduction Reaction Pathways

Oxidation: The primary alcohol of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. youtube.com

Oxidation to Aldehyde: Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, are used to selectively oxidize the primary alcohol to 2-bromooxazole-5-carbaldehyde. The mechanism for PCC oxidation involves the formation of a chromate (B82759) ester, followed by a base-assisted E2 elimination to yield the aldehyde.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, generated in the Jones oxidation), or sodium hypochlorite (B82951) (in the presence of a catalyst), will oxidize the primary alcohol directly to 2-bromooxazole-5-carboxylic acid. These reactions often proceed through an aldehyde intermediate which is rapidly hydrated and further oxidized.

| Oxidizing Agent | Product | General Mechanistic Feature |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Aldehyde | Formation of a chromate ester followed by elimination. Stops at the aldehyde stage. |

| Dess-Martin Periodinane (DMP) | Aldehyde | Reaction proceeds via a hypervalent iodine intermediate. |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Powerful oxidant; proceeds through a hydrated aldehyde intermediate. |

| Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid | Strongly acidic conditions promote oxidation past the aldehyde. |

Reduction: While the hydroxyl group itself is not typically reduced, the term can refer to the reduction of its oxidized forms (aldehyde or carboxylic acid) back to the alcohol. This is commonly achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) for aldehydes or the more powerful lithium aluminum hydride (LiAlH₄) for carboxylic acids.

Influence of Solvent Effects on Reaction Mechanisms and Kinetics

The choice of solvent plays a critical role in dictating the mechanistic pathway and reaction rate for transformations involving this compound. Solvents can influence the solubility of reactants, stabilize transition states and intermediates, and in some cases, participate directly in the reaction mechanism.

For Nucleophilic Substitution at C-2: The SNAr mechanism is significantly influenced by solvent polarity.

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are generally preferred for SNAr reactions. wikipedia.org They can effectively solvate cations but poorly solvate anions (the nucleophile). This leaves the nucleophile "bare" and highly reactive, accelerating the rate of nucleophilic attack. They also help to stabilize the charge-delocalized Meisenheimer intermediate.

Polar Protic Solvents (e.g., water, methanol (B129727), ethanol): These solvents can solvate both the cation and the anionic nucleophile through hydrogen bonding. Solvation of the nucleophile reduces its reactivity and can significantly slow down the reaction rate compared to aprotic solvents.

For Organometallic Cross-Coupling: The solvent choice in palladium-catalyzed reactions can affect catalyst stability, solubility, and the rates of the individual steps in the catalytic cycle. For instance, in Suzuki couplings, a mixture of a nonpolar solvent (like toluene (B28343) or dioxane) and a polar solvent (like water or ethanol) with a base is often used. The solvent system must solubilize both the organic halide and the aqueous base/organoboron reagent to facilitate the reaction at the interface or through phase-transfer catalysis. The polarity of the solvent can also influence the rate of oxidative addition and reductive elimination. organic-chemistry.org

For Reactions of the Hydroxyl Group:

Dehydration: This reaction often uses a non-nucleophilic, high-boiling point solvent to facilitate the removal of water and drive the equilibrium towards the product.

Etherification (Williamson Synthesis): Polar aprotic solvents are ideal for this SN2 reaction as they promote the reactivity of the alkoxide nucleophile without solvating it excessively. youtube.com

Oxidation: The choice of solvent depends on the oxidizing agent. For example, PCC oxidations are typically run in anhydrous dichloromethane (B109758) (DCM) to prevent over-oxidation.

| Reaction Type | Mechanism | Preferred Solvent Type | Rationale |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | SNAr | Polar Aprotic (e.g., DMF, DMSO) | Enhances nucleophile reactivity by minimizing solvation; stabilizes charged intermediate. wikipedia.org |

| Williamson Ether Synthesis | SN2 | Polar Aprotic (e.g., THF, DMF) | Maximizes the nucleophilicity of the alkoxide. youtube.com |

| Alcohol Dehydration | E1/E2 | Non-coordinating, high-boiling | Facilitates elimination and removal of water. |

| Suzuki Cross-Coupling | Organometallic Catalytic Cycle | Mixed (e.g., Toluene/Water) | Solubilizes both organic and inorganic reagents; facilitates phase transfer. organic-chemistry.org |

Isotope Labeling Studies for the Determination of Reaction Intermediates and Rate-Determining Steps

Isotope labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing invaluable insight into reaction mechanisms. By replacing an atom with its heavier, non-radioactive isotope (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), chemists can track bond-breaking and bond-forming steps. The change in reaction rate upon isotopic substitution, known as the kinetic isotope effect (KIE), helps to identify the rate-determining step of a reaction. wikipedia.orgprinceton.edulibretexts.org

For a hypothetical reaction involving this compound, such as the oxidation of the methanol group or a substitution at the bromo-position, isotope labeling could be employed in several ways:

Deuterium Labeling: Synthesizing (2-Bromooxazol-5-yl)dideuteromethanol ((2-Bromooxazol-5-yl)CD₂OH) and comparing its reaction rate in an oxidation reaction to the non-deuterated analogue could reveal whether the C-H bond cleavage is part of the rate-determining step. A significant primary kinetic isotope effect (kH/kD > 2) would support such a mechanism. libretexts.org

Carbon-13 Labeling: Incorporating a ¹³C atom at the methanol carbon or within the oxazole ring could help track skeletal rearrangements or identify the origin of carbon atoms in reaction products using techniques like mass spectrometry or ¹³C NMR.

Oxygen-18 Labeling: Using H₂¹⁸O as a solvent or reactant in a substitution reaction at the methanol group could determine whether the C-O bond is cleaved and the mechanism of substitution (e.g., SN1 vs. SN2).

Although these studies are standard practice in mechanistic organic chemistry, no specific research applying them to this compound has been reported. Therefore, no experimental data on reaction intermediates or rate-determining steps for this compound can be presented.

Kinetic Studies and Reaction Rate Determination for Optimal Synthesis

Kinetic studies involve measuring reaction rates under various conditions (e.g., concentration of reactants, temperature, catalyst loading) to derive a rate law. This mathematical expression describes the relationship between the reaction rate and the concentration of each reactant, providing crucial information for understanding the reaction mechanism and optimizing synthesis conditions.

A kinetic study for a synthetic transformation of this compound, for instance, a palladium-catalyzed cross-coupling reaction at the 2-bromo position, would typically involve:

Monitoring Reaction Progress: The concentration of the starting material, this compound, and the product would be measured over time using techniques like HPLC, GC, or NMR spectroscopy.

Determining Reaction Order: By systematically varying the initial concentration of each reactant (e.g., the oxazole, the coupling partner, the catalyst, and the base) and observing the effect on the initial reaction rate, the order of the reaction with respect to each component can be determined.

Calculating the Rate Constant (k): Once the rate law is established, the rate constant, a proportionality constant that reflects the intrinsic reactivity of the system, can be calculated.

Temperature Dependence Studies: Performing the reaction at different temperatures allows for the determination of activation parameters, such as the activation energy (Ea), using the Arrhenius equation. This provides insight into the energy barrier of the rate-determining step.

Such data is essential for scaling up a synthesis, as it allows for the prediction of reaction times, optimization of reactant ratios, and control of the reaction's thermal profile. However, a search of the chemical literature did not yield any published kinetic data or rate laws for reactions involving this compound. Without experimental findings, it is not possible to provide a data table of kinetic parameters.

A hypothetical data table for a kinetic study might look like this:

| Experiment | Initial [this compound] (M) | Initial [Reactant B] (M) | Initial [Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1 | (Value) |

| 2 | 0.2 | 0.1 | 1 | (Value) |

| 3 | 0.1 | 0.2 | 1 | (Value) |

| 4 | 0.1 | 0.1 | 2 | (Value) |

This table is for illustrative purposes only. The values are hypothetical as no experimental data is available.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Bromooxazol 5 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of (2-Bromooxazol-5-yl)methanol. Through ¹H NMR, ¹³C NMR, and various 2D NMR experiments, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The methanolic proton (-CH₂OH) would likely appear as a singlet, while the oxazole (B20620) ring proton would also present as a singlet. The hydroxyl proton (-OH) signal is often broad and its chemical shift can be influenced by solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. Key resonances would include those for the C2 (bearing the bromine), C4, and C5 carbons of the oxazole ring, as well as the carbon of the hydroxymethyl group. The chemical shifts are influenced by the electronegativity of the adjacent atoms (O, N, Br). For instance, in related substituted oxazoles, the C2 carbon typically resonates at a lower field due to the influence of the adjacent oxygen and nitrogen atoms.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH ₂OH | ~4.7 | ~55-60 |

| OH | Variable (broad) | - |

| C4-H | ~7.2-7.5 | ~125-130 |

| C 2-Br | - | ~140-145 |

| C 4-H | ~7.2-7.5 | ~125-130 |

| C 5-CH₂OH | - | ~150-155 |

Note: These are predicted values based on typical shifts for similar structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (ESI-MS, HREI-MS, GC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation patterns of this compound, providing confirmation of its elemental composition.

ESI-MS (Electrospray Ionization Mass Spectrometry): This soft ionization technique is ideal for determining the molecular weight of the compound with minimal fragmentation. The expected protonated molecule [M+H]⁺ would be observed, confirming the molecular mass.

HREI-MS (High-Resolution Electron Ionization Mass Spectrometry): HREI-MS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule and its fragments. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key feature in the mass spectrum, with two peaks of nearly equal intensity separated by 2 Da for any bromine-containing fragment.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It can be used to analyze the purity of the compound and to identify any volatile impurities. The electron ionization (EI) source in a typical GC-MS system would induce fragmentation, providing structural information. Common fragmentation pathways for this molecule would likely involve the loss of the hydroxymethyl group, the bromine atom, and cleavage of the oxazole ring.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment | Description | Expected m/z |

| [M]⁺ | Molecular ion | 179/181 |

| [M-H]⁺ | Loss of a hydrogen atom | 178/180 |

| [M-OH]⁺ | Loss of the hydroxyl group | 162/164 |

| [M-CH₂OH]⁺ | Loss of the hydroxymethyl group | 148/150 |

| [M-Br]⁺ | Loss of the bromine atom | 100 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.

The IR spectrum of this compound would be characterized by several key absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group (-OH) of the alcohol, with the broadening due to hydrogen bonding.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the methylene group.

C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the oxazole ring are expected to appear in the 1500-1650 cm⁻¹ region.

C-O Stretch: A strong absorption band in the 1000-1250 cm⁻¹ region corresponds to the stretching vibration of the C-O bond of the primary alcohol.

C-Br Stretch: The vibration of the carbon-bromine bond typically appears in the fingerprint region, at lower wavenumbers, generally between 500-700 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -OH | Stretching | 3200-3600 (broad) |

| -CH₂- | C-H Stretching | 2850-3000 |

| Oxazole Ring | C=N, C=C Stretching | 1500-1650 |

| C-O | Stretching | 1000-1250 |

| C-Br | Stretching | 500-700 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The oxazole ring, being an aromatic heterocycle, is expected to exhibit absorption in the UV region. The absorption maxima (λ_max) are influenced by the substituents on the ring. For oxazole derivatives in methanol (B129727), absorption maxima are typically observed in the range of 200-400 nm. The presence of the bromine atom and the hydroxymethyl group will influence the exact position and intensity of these absorptions.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For this compound (C₄H₄BrNO₂), the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis should closely match these theoretical percentages to confirm the empirical formula.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass of Compound | Percentage (%) |

| Carbon | C | 12.01 | 179.99 | 26.69 |

| Hydrogen | H | 1.01 | 179.99 | 2.24 |

| Bromine | Br | 79.90 | 179.99 | 44.39 |

| Nitrogen | N | 14.01 | 179.99 | 7.78 |

| Oxygen | O | 16.00 | 179.99 | 17.78 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (TLC, Column Chromatography, HPLC)

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively monitoring reactions and checking the purity of fractions. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) would be used to separate the compound from starting materials and byproducts on a silica gel plate. The spots can be visualized under UV light or by using a staining agent.

Column Chromatography: For purification on a larger scale, column chromatography using silica gel as the stationary phase and an appropriate eluent system is employed to isolate the desired compound with high purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantitative analysis of the purity of the final product. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol is commonly used for the analysis of such polar compounds. The retention time and peak area provide information on the identity and quantity of the compound.

Advanced Techniques for Isotopic Labeling and Tracing

Isotopic labeling is a sophisticated technique used to trace the metabolic fate of a molecule or to elucidate reaction mechanisms. For this compound, stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) can be incorporated into the molecule. The synthesis of the labeled compound would involve using isotopically enriched starting materials. The labeled compound can then be analyzed by NMR and mass spectrometry to determine the position and extent of labeling. For instance, a ¹³C-labeled precursor could be used in the synthesis to introduce a ¹³C atom at a specific position in the oxazole ring. This allows for the unambiguous assignment of carbon signals in the ¹³C NMR spectrum and can be invaluable for mechanistic studies.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing (2-Bromooxazol-5-yl)methanol, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclization of precursor amides under reflux with phosphorus oxychloride (POCl₃). For example, N-(1-aryl-1-oxopropan-2-yl)benzamide derivatives are refluxed in POCl₃ for 4 hours, followed by extraction with CH₂Cl₂ and recrystallization from ethanol to yield pure oxazole derivatives . Optimization involves adjusting stoichiometry, temperature, and purification steps (e.g., NaHCO₃ washes to remove acidic byproducts).

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm bromine substitution patterns and hydroxyl group presence via chemical shifts (e.g., C-2 bromine deshields adjacent protons).

- IR Spectroscopy : Identify O–H stretching (~3200–3600 cm⁻¹) and C–Br vibrations (~500–600 cm⁻¹).

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns to distinguish regioisomers .

Q. How should this compound be stored to ensure stability during experiments?

- Methodology : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, strong acids/bases, and direct light. Stability testing via TLC or HPLC is recommended for long-term storage validation .

Q. What are the key functionalization strategies for modifying the oxazole ring in this compound?

- Methodology : The bromine at C-2 enables cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids). The hydroxymethyl group (-CH₂OH) can be oxidized to aldehydes (e.g., with Dess-Martin periodinane) or esterified for further derivatization .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the electronic effects of substituents on this compound’s reactivity?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution in the oxazole ring. Bromine’s electron-withdrawing effect lowers HOMO energy, making the C-5 position susceptible to nucleophilic attack. Solvent effects (PCM models) refine predictions for polar reactions .

Q. What strategies resolve contradictions in reported bioactivity data for brominated oxazole derivatives?

- Methodology :

- Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, cytotoxicity discrepancies may arise from varying impurity levels in synthesized batches.

- Reproducibility testing : Validate results using orthogonal assays (e.g., MTT vs. apoptosis markers) .

Q. How can multistep syntheses incorporate this compound as a building block for complex heterocycles?

- Methodology : Use the bromine for Pd-catalyzed cross-coupling to introduce aryl/heteroaryl groups, followed by oxidation of the hydroxymethyl to a ketone for cyclocondensation. For example, coupling with thiophene boronic acid yields thienyl-oxazole hybrids with tunable optoelectronic properties .

Q. What are the challenges in quantifying decomposition products of this compound under acidic/basic conditions?

- Methodology : Employ LC-MS/MS with stable isotope labeling to track degradation pathways. For instance, under basic conditions, hydrolysis of the oxazole ring generates brominated carboxylic acids, detectable via MRM transitions .

Q. How do steric and electronic factors influence regioselectivity in cross-coupling reactions of this compound?

- Methodology : Steric maps (e.g., using PyMol) and Hammett constants predict reactivity. The C-2 bromine directs coupling to C-5 due to lower steric hindrance. Electronic effects are validated via kinetic studies (e.g., monitoring reaction rates with substituted boronic acids) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.